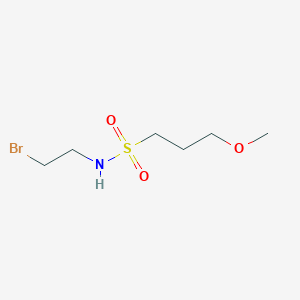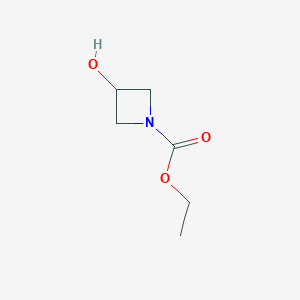
4-(1-ethyl-1H-pyrazol-5-yl)piperidine
Vue d'ensemble
Description
“4-(1-ethyl-1H-pyrazol-5-yl)piperidine” is a chemical compound that has a molecular weight of 179.26 . It is a versatile compound used in scientific research, with unique structure and properties, and finds applications in various fields, including drug discovery and material synthesis.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-(1-ethyl-1H-pyrazol-5-yl)piperidine” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C10H17N3.2ClH/c1-2-13-10 (5-8-12-13)9-3-6-11-7-4-9;;/h5,8-9,11H,2-4,6-7H2,1H3;2*1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-ethyl-1H-pyrazol-5-yl)piperidine” include a molecular weight of 179.26 . The compound is a solid at room temperature .
Applications De Recherche Scientifique
Synthesis of Key Intermediates
4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, showcases the importance of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine derivatives. A robust synthesis process has been developed, highlighting the molecule's significance in the pharmaceutical industry (Fussell et al., 2012).
Structural Insights
The molecule's structural features are explored through studies like the synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These studies offer insight into the molecular packing and electronic properties of compounds related to 4-(1-ethyl-1H-pyrazol-5-yl)piperidine (Shawish et al., 2021).
Chemical Applications
Antibacterial and Antifungal Agents
The molecule's derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. This indicates the potential of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine in developing new antimicrobial agents (Aneja et al., 2011).
Safety and Hazards
Orientations Futures
The future directions for “4-(1-ethyl-1H-pyrazol-5-yl)piperidine” could involve further exploration of its potential applications in drug discovery and material synthesis. Given the importance of piperidine derivatives in the pharmaceutical industry , there may be potential for the development of new drugs based on this compound.
Mécanisme D'action
Target of Action
The primary target of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
4-(1-ethyl-1H-pyrazol-5-yl)piperidine interacts with the sEH enzyme, inhibiting its function . The compound shows varying degrees of selectivity towards the sEH enzymes . Molecular docking studies have revealed that this compound forms H-bond interactions similar to AUDA .
Biochemical Pathways
The inhibition of sEH by 4-(1-ethyl-1H-pyrazol-5-yl)piperidine affects the metabolic pathways of aliphatic epoxides such as fatty acid epoxides . This alteration can lead to downstream effects such as reduced blood pressure elevation and inflammatory roles .
Pharmacokinetics
The compound’s potency as an seh inhibitor, as indicated by its ic50 values, suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of sEH by 4-(1-ethyl-1H-pyrazol-5-yl)piperidine can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the altered metabolism of aliphatic epoxides, which can have various molecular and cellular effects .
Propriétés
IUPAC Name |
4-(2-ethylpyrazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-13-10(5-8-12-13)9-3-6-11-7-4-9/h5,8-9,11H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSXQRSOUKRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-ethyl-1H-pyrazol-5-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)

![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)









